molecular formula C14H17F2NO3 B2537365 Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate CAS No. 1227617-37-9

Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B2537365
CAS No.: 1227617-37-9
M. Wt: 285.291
InChI Key: QJWAZOPJXJOAHN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS RN 1227617-37-9) is a high-value chemical building block with the molecular formula C 14 H 17 F 2 NO 3 and a molecular weight of 285.29 g/mol . This compound belongs to the class of azetidine derivatives, which are prominent heterocyclic building blocks in medicinal chemistry and pharmaceutical research . The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is a key structural motif in drug discovery. This specific derivative features a tert-butoxycarbonyl (Boc) protecting group, making it a crucial intermediate in the synthesis of more complex molecules . Its primary research application lies in its role as a precursor in the development of potential therapeutic agents. The compound is offered with a high purity level, typically 99% and above, ensuring reliability and consistency in experimental results . Proper storage is recommended under an inert atmosphere at room temperature to maintain the compound's stability and integrity over time . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-5-4-6-10(15)11(9)16/h4-6,19H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWAZOPJXJOAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1-Benzylazetidin-3-ol

The foundational step involves synthesizing 1-benzylazetidin-3-ol (V-3) through the reaction of benzylamine with 2-(chloromethyl)oxirane under controlled conditions (0–5°C, 16 h). The crude product is purified via filtration and treated with oxalic acid in methyl tert-butyl ether (MTBE) to yield a stable intermediate.

Key Reaction Parameters:

  • Reactants: Benzylamine, 2-(chloromethyl)oxirane
  • Solvent: Water → MTBE
  • Yield: 88.7% after purification.

Hydrogenation for Tert-Butyl Protection

1-Benzylazetidin-3-ol undergoes catalytic hydrogenation using 5% Pd/C in tetrahydrofuran (THF) under H₂ atmosphere to remove the benzyl group. The resulting tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) is crystallized in n-heptane, achieving 91% purity.

Critical Conditions:

  • Catalyst: 5% Pd/C
  • Solvent: THF
  • Crystallization Solvent: n-heptane at −5–0°C.

Oxidation to Tert-Butyl 3-Oxoazetidine-1-Carboxylate

Traditional TEMPO/NaClO Oxidation

The hydroxyl group in V-4 is oxidized to a ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in dichloromethane (CH₂Cl₂). This method, however, produces a by-product (V-5-2) due to overoxidation, reducing overall efficiency.

Microchannel Reactor with TEMPO-H₂O₂

Replacing NaClO with H₂O₂ in a microchannel reactor eliminates by-product formation. The reaction occurs at a flow rate of 6.5 g/min for V-4/TEMPO/CH₂Cl₂ and 4.5 g/min for 30% H₂O₂, with a 30-second residence time. Post-reaction separation and crystallization in n-heptane yield 92.1% pure V-5.

Advantages:

  • By-Product Elimination: No detectable V-5-2.
  • Throughput: 10 g scale achieved in 2 hours.

Composite Catalyst-O₂ System

A cobalt acetate/N-hydroxyphthalimide catalyst in acetic acid enables oxidation under O₂ atmosphere. This method, conducted in a microchannel reactor (90-second residence time), avoids halogenated solvents and achieves comparable yields.

Comparative Analysis of Oxidation Methods

Method Oxidant Catalyst Yield By-Products Scalability
TEMPO/NaClO NaClO TEMPO 85% V-5-2 (8%) Moderate
Microchannel (H₂O₂) H₂O₂ TEMPO 92.1% None High
Composite Catalyst (O₂) O₂ Co(OAc)₂/NHPI 89% Trace High

Data derived from experimental results in.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

  • Solvent Recycling: CH₂Cl₂ and n-heptane are distilled and reused, reducing costs by ~20%.
  • Catalyst Lifespan: Pd/C retains 95% activity over 10 cycles in hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Its stability and reactivity make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding. The azetidine ring provides a rigid scaffold that can fit into enzyme active sites or receptor binding pockets, modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Tert-butyl 3-(2,3-difluorophenyl)-3-hydroxyazetidine-1-carboxylate C₁₄H₁₇F₂NO₃ (estimated) ~283.3 2,3-Difluorophenyl, hydroxyl High electronegativity from two fluorines; increased acidity of hydroxyl group due to electron-withdrawing effects
Tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate C₁₄H₁₈FNO₃ 267.30 3-Fluorophenyl, hydroxyl Moderate electron-withdrawing effect; lower polarity compared to difluoro analog
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate C₉H₁₇NO₃ 187.24 Methyl, hydroxyl Non-polar methyl group increases lipophilicity; reduced steric hindrance
Tert-butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate C₁₀H₂₀N₂O₃ 216.28 Aminomethyl, hydroxyl Polar substituent enhances hydrogen bonding potential; basicity from amine group

Key Observations :

  • Methyl or aminomethyl substituents (e.g., ) alter solubility and reactivity. The methyl group enhances lipophilicity, while the aminomethyl group introduces polarity and basicity .

Crystallographic and Analytical Data

  • Crystallography : SHELX software () is widely used for refining azetidine derivatives. The 2,3-difluorophenyl group’s electronegativity may influence crystal packing and diffraction quality .
  • Spectroscopic Characterization : Compounds like those in are analyzed via NMR (¹H, ¹³C, ¹⁹F) and HRMS. The target compound’s ¹⁹F NMR would show distinct shifts for the 2- and 3-fluorine atoms .

Q & A

Q. Basic

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile reagents (e.g., thionyl chloride, n-BuLi).
  • Store intermediates under inert gas (N2_2) to prevent hydrolysis .

How does the presence of the 2,3-difluorophenyl group influence the reactivity of tert-butyl 3-hydroxyazetidine-1-carboxylate in nucleophilic reactions?

Advanced
The electron-withdrawing fluorine atoms reduce electron density at the phenyl ring, directing electrophilic substitution to meta positions. Steric hindrance from ortho-fluorine may slow reactions. Computational studies (e.g., Fukui indices) predict reactive sites, guiding functionalization strategies .

What are the roles of protecting groups like tert-butyloxycarbonyl (Boc) in the synthesis of azetidine derivatives?

Basic
Boc groups:

  • Stabilize amines against oxidation and nucleophilic attack.
  • Facilitate purification via acid-base extraction.
  • Are cleaved under mild acidic conditions (e.g., TFA) without disrupting sensitive functionalities .

What methodologies are effective in scaling up the synthesis of this compound while maintaining yield and purity?

Q. Advanced

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., Grignard additions).
  • Design of Experiments (DoE) : Optimizes reaction parameters (temperature, stoichiometry).
  • In-line Analytics (e.g., PAT tools): Monitor intermediates in real-time to reduce impurities .

How can researchers confirm the absence of diastereomers in the final product of this compound?

Q. Basic

  • Chiral HPLC : Separates enantiomers using chiral stationary phases.
  • Optical Rotation : Compare experimental values with literature.
  • X-ray Crystallography : Provides definitive stereochemical assignment .

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